Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate
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Overview
Description
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate is an organic compound that belongs to the class of enones. It is characterized by the presence of an iodine atom attached to a phenyl ring, which is further connected to a but-2-enoate moiety. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate typically involves the following steps:
Starting Materials: The synthesis begins with the preparation of 4-iodobenzaldehyde and methyl acetoacetate.
Knoevenagel Condensation: The 4-iodobenzaldehyde undergoes a Knoevenagel condensation with methyl acetoacetate in the presence of a base such as piperidine or pyridine. This reaction forms the enone structure.
Purification: The product is then purified using techniques such as recrystallization or column chromatography to obtain the desired compound in high purity.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions, such as temperature, solvent, and catalyst concentration. Continuous flow reactors may also be employed to enhance the efficiency and yield of the synthesis.
Chemical Reactions Analysis
Types of Reactions: Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate undergoes various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.
Reduction Reactions: The enone moiety can be reduced to the corresponding alcohol using reducing agents like sodium borohydride or lithium aluminum hydride.
Oxidation Reactions: The compound can undergo oxidation to form carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions:
Substitution: Nucleophiles such as amines or thiols, in the presence of a base like potassium carbonate, can facilitate substitution reactions.
Reduction: Sodium borohydride or lithium aluminum hydride in solvents like ethanol or tetrahydrofuran.
Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide in acidic or basic media.
Major Products:
Substitution: Formation of substituted phenyl derivatives.
Reduction: Formation of alcohols.
Oxidation: Formation of carboxylic acids or ketones.
Scientific Research Applications
Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate has diverse applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a precursor for the synthesis of pharmaceutical compounds.
Industry: Utilized in the development of materials with specific properties, such as polymers and dyes.
Mechanism of Action
The mechanism of action of Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate involves its interaction with various molecular targets:
Molecular Targets: The compound can interact with enzymes and receptors, modulating their activity.
Pathways Involved: It may influence signaling pathways related to cell growth, apoptosis, and inflammation.
Comparison with Similar Compounds
- Methyl (2E)-4-(4-Bromophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Chlorophenyl)-4-oxobut-2-enoate
- Methyl (2E)-4-(4-Fluorophenyl)-4-oxobut-2-enoate
Comparison:
- Uniqueness: The presence of the iodine atom in Methyl (2E)-4-(4-Iodophenyl)-4-oxobut-2-enoate imparts unique reactivity compared to its bromine, chlorine, and fluorine analogs. Iodine is a better leaving group, making the compound more reactive in substitution reactions.
- Reactivity: The iodine derivative is more reactive in nucleophilic substitution reactions due to the larger atomic radius and lower bond dissociation energy of the carbon-iodine bond.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Properties
CAS No. |
32250-59-2 |
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Molecular Formula |
C11H9IO3 |
Molecular Weight |
316.09 g/mol |
IUPAC Name |
methyl (E)-4-(4-iodophenyl)-4-oxobut-2-enoate |
InChI |
InChI=1S/C11H9IO3/c1-15-11(14)7-6-10(13)8-2-4-9(12)5-3-8/h2-7H,1H3/b7-6+ |
InChI Key |
OILOMAAZLYQQID-VOTSOKGWSA-N |
Isomeric SMILES |
COC(=O)/C=C/C(=O)C1=CC=C(C=C1)I |
Canonical SMILES |
COC(=O)C=CC(=O)C1=CC=C(C=C1)I |
Origin of Product |
United States |
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